Molecular Complexity: Physicochemical Differentiation from Irinotecan
Capiri is a covalent heterodimer that combines a camptothecin-analog core with a nucleoside analog moiety. Its molecular weight of 946 g/mol is substantially higher than that of the standard topoisomerase I inhibitor irinotecan (MW ~586 g/mol for the free base) . This represents a 61% increase in molecular weight and a correspondingly higher topological polar surface area (tPSA) and number of hydrogen bond donors/acceptors . These altered physicochemical properties directly impact membrane permeability, solubility, and potential for efflux transporter recognition, distinguishing Capiri from simpler topoisomerase I poisons in cell-based assays.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 946 g/mol |
| Comparator Or Baseline | Irinotecan: ~586 g/mol (free base) |
| Quantified Difference | +360 g/mol (61% increase) |
| Conditions | Calculated from molecular formulas: Capiri (C48H60FN7O12) vs. Irinotecan (C33H38N4O6) [1] |
Why This Matters
Higher molecular weight and complexity correlate with distinct ADME and cellular penetration profiles, making Capiri a unique tool for studying intracellular drug delivery and retention compared to smaller, simpler topoisomerase inhibitors.
- [1] PubChem. (n.d.). Irinotecan (Compound Summary). CID 60838. View Source
